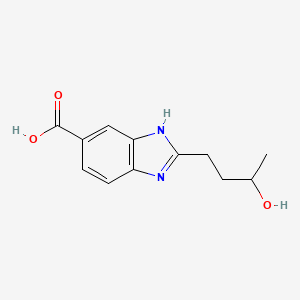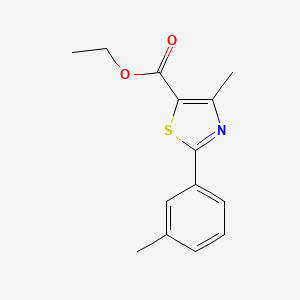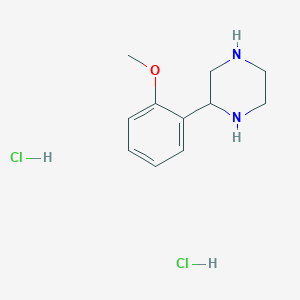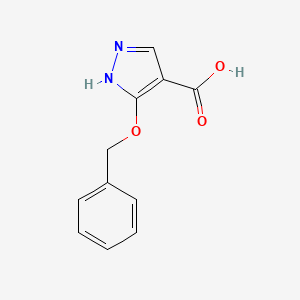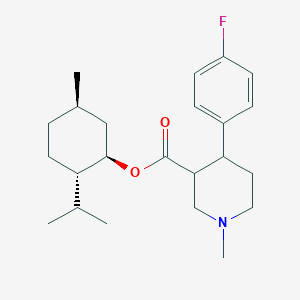![molecular formula C19H19NO2S B11770080 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(モルホリン-4-イルメチル)ベンゾイル]チオベンズアルデヒドは、モルホリン環がベンゾイル基に結合し、さらにチオベンズアルデヒド部分に結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[3-(モルホリン-4-イルメチル)ベンゾイル]チオベンズアルデヒドの合成は、通常、複数ステップのプロセスで行われます。 一般的な方法の1つは、マンニッヒ反応であり、活性水素化合物、ホルムアルデヒド、モルホリンなどの第2級アミンを縮合させる反応です . この反応は、エタノールまたはDMFなどの溶媒中で昇温して行い、その後、エタノールからの再結晶などの精製手順を行います .
工業生産方法
この化合物の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボ合成プロセスをスケールアップすることです。これには、収率と純度を最大化するための反応条件の最適化、および化合物が工業規格に適合することを保証するための効率的な精製技術の実装が含まれます。
化学反応解析
反応の種類
2-[3-(モルホリン-4-イルメチル)ベンゾイル]チオベンズアルデヒドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、分子に酸素含有官能基を導入する可能性があります。
還元: この反応は、酸素含有官能基を除去したり、水素原子を付加したりする可能性があります。
置換: この反応は、1つの官能基を別の官能基に置き換える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤が含まれます。これらの反応の条件は、通常、制御された温度と反応を促進するための適切な溶媒の使用を含みます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホン誘導体を生成する可能性があり、還元はより飽和した化合物を生成する可能性があります。置換反応は、ハロゲンまたはアルキル基などの新しい官能基を分子に導入する可能性があります。
化学反応の分析
Types of Reactions
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.
科学的研究の応用
2-[3-(モルホリン-4-イルメチル)ベンゾイル]チオベンズアルデヒドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害に関する研究で使用したり、受容体結合アッセイでリガンドとして使用したりできます。
作用機序
2-[3-(モルホリン-4-イルメチル)ベンゾイル]チオベンズアルデヒドの作用機序は、特定の分子標的との相互作用に関係しています。モルホリン環はさまざまな生物学的受容体と相互作用する可能性があり、ベンゾイル基とチオベンズアルデヒド基は結合相互作用や化学反応に関与する可能性があります。 これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
3-(モルホリン-4-イルメチル)-1,3-ベンゾチアゾール-2-チオン: この化合物もモルホリン環とベンゾチアゾール部分を特徴としています.
3-メチル-1-モルホリン-4-イルメチル-2,6-ジフェニルピペリジン-4-オン: 別のモルホリン環を含む化合物ですが、置換基が異なります.
独自性
2-[3-(モルホリン-4-イルメチル)ベンゾイル]チオベンズアルデヒドは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせのために独特です。その構造は、さまざまな化学的修飾と相互作用を可能にし、さまざまな研究用途で価値があります。
類似化合物との比較
Similar Compounds
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: This compound also features a morpholine ring and a benzothiazole moiety.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine ring, but with different substituents.
Uniqueness
2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research applications.
特性
分子式 |
C19H19NO2S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-[3-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-7-2-1-5-17(18)14-23)16-6-3-4-15(12-16)13-20-8-10-22-11-9-20/h1-7,12,14H,8-11,13H2 |
InChIキー |
FEVHPPASCMQGNG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


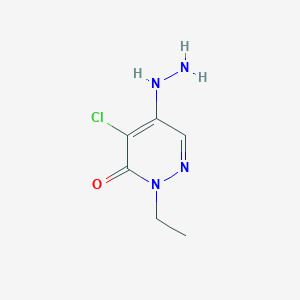
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
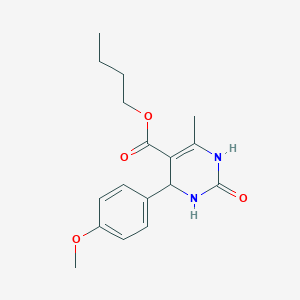
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)

![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
